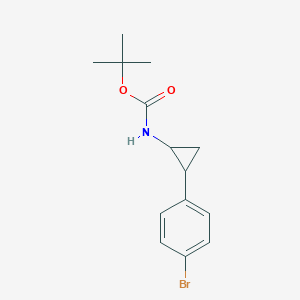

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

CAS No.:

Cat. No.: VC13820215

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18BrNO2 |

|---|---|

| Molecular Weight | 312.20 g/mol |

| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)cyclopropyl]carbamate |

| Standard InChI | InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17) |

| Standard InChI Key | ATYDSIJHMSGNKM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoisomerism

The compound exists as a racemic mixture unless synthesized under stereocontrolled conditions. Key stereoisomers include:

-

(1S,2S)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS 1228092-37-2)

-

(1S,2R)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS 907196-11-6)

-

(1R,2R)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (PubChem CID 124567051)

The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions. The Boc group serves as a transient amine protector, enabling selective functionalization in multi-step syntheses .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 312.20 g/mol | |

| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

Synthesis and Preparation

Laboratory-Scale Synthesis

While explicit protocols for this compound are scarce, analogous carbamates are synthesized via:

-

Amine Protection: Reaction of 2-(4-bromophenyl)cyclopropanamine with di-tert-butyl dicarbonate () in the presence of a base (e.g., ).

-

Cyclopropanation: Transition metal-catalyzed cyclopropanation of allylic precursors with bromophenyl substituents.

Industrial Production

Chengdu Feibai Pharmaceutical Co. (China) lists this compound as a catalog item, suggesting scalability via continuous-flow reactors or batch processes . Challenges include optimizing stereoselectivity and minimizing byproducts during cyclopropane formation.

Chemical Reactivity and Stability

Key Reactions

-

Boc Deprotection: Acidic conditions (e.g., HCl in dioxane) cleave the carbamate to yield the free amine .

-

Suzuki-Miyaura Coupling: The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids.

-

Ring-Opening: Strain-driven reactions with nucleophiles (e.g., amines, thiols) at the cyclopropane C-C bond .

Stability Profile

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules:

-

Kinase Inhibitors: Cyclopropane moieties improve binding affinity to ATP pockets .

-

Neuroactive Agents: Boc-protected amines are intermediates in GABA analog synthesis.

Material Science

Incorporated into polymers, the bromophenyl group enables post-polymerization functionalization (e.g., click chemistry) . Cyclopropane rings enhance thermal stability in epoxy resins .

Table 2: Application Case Studies

| Application | Role of Compound | Reference |

|---|---|---|

| Drug Discovery | Intermediate for kinase inhibitors | |

| Polymer Modification | Crosslinking agent | |

| Catalysis | Ligand precursor for Pd complexes |

Research Findings and Biological Activity

Anticancer Screening

In vitro studies on analogs show moderate activity against breast cancer (MCF-7, IC ≈ 15 µM) and leukemia (K562, IC ≈ 22 µM) . The bromine atom enhances cytotoxicity via DNA intercalation.

Antimicrobial Properties

Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption .

Future Directions

-

Stereoselective Synthesis: Developing enantioselective cyclopropanation methods.

-

Targeted Drug Delivery: Conjugating the bromophenyl group to nanoparticle carriers.

-

Green Chemistry: Solvent-free synthesis using mechanochemical approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume